molecular formula C14H25NO4 B2771064 N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1478016-33-9

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B2771064
CAS No.: 1478016-33-9
M. Wt: 271.357
InChI Key: XMKLWXFKSVLDJR-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-1,4-dioxaspiro[45]decan-8-amine is a chemical compound with the molecular formula C14H25NO4 It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the spirocyclic structure. One common method involves the reaction of N-methyl-1,4-dioxaspiro[4.5]decan-8-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields N-methyl-1,4-dioxaspiro[4.5]decan-8-amine, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its combination of a Boc-protected amine and a spirocyclic structure. This makes it a versatile intermediate in organic synthesis and a valuable compound for pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-5-7-14(8-6-11)17-9-10-18-14/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKLWXFKSVLDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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